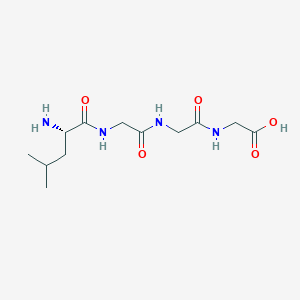
Leucyl-glycyl-glycyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucyl-glycyl-glycyl-glycine (LGGG) is a tetrapeptide, which is composed of four amino acids, namely leucine, glycine, glycine, and glycine. LGGG has been widely studied for its potential applications in various fields, including the food industry, medical science, and biotechnology.
科学研究应用
Leucyl-glycyl-glycyl-glycine has been extensively studied for its potential applications in various fields. In the food industry, Leucyl-glycyl-glycyl-glycine has been shown to possess antioxidant and antimicrobial properties, making it a potential food preservative. In medical science, Leucyl-glycyl-glycyl-glycine has been studied for its potential use in drug delivery systems, as it can be used to target specific cells and tissues. Leucyl-glycyl-glycyl-glycine has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
作用机制
The mechanism of action of Leucyl-glycyl-glycyl-glycine is not fully understood. However, it is believed that Leucyl-glycyl-glycyl-glycine exerts its effects by interacting with specific receptors on the cell surface, which triggers a cascade of intracellular signaling pathways. Leucyl-glycyl-glycyl-glycine has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and differentiation.
生化和生理效应
Leucyl-glycyl-glycyl-glycine has been shown to possess various biochemical and physiological effects. In vitro studies have shown that Leucyl-glycyl-glycyl-glycine can inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune response. In vivo studies have shown that Leucyl-glycyl-glycyl-glycine can reduce inflammation, improve insulin sensitivity, and enhance wound healing.
实验室实验的优点和局限性
The advantages of using Leucyl-glycyl-glycyl-glycine in lab experiments include its stability, low toxicity, and ease of synthesis. However, Leucyl-glycyl-glycyl-glycine has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Leucyl-glycyl-glycyl-glycine also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of Leucyl-glycyl-glycyl-glycine. These include the development of new synthesis methods to improve the yield and purity of Leucyl-glycyl-glycyl-glycine, the investigation of its potential applications in drug delivery systems, and the exploration of its effects on the gut microbiome. Further studies are also needed to elucidate the mechanism of action of Leucyl-glycyl-glycyl-glycine and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, Leucyl-glycyl-glycyl-glycine is a tetrapeptide that has been widely studied for its potential applications in various fields. Leucyl-glycyl-glycyl-glycine can be synthesized using different methods, and it has been shown to possess antioxidant, antimicrobial, and anti-inflammatory properties. Leucyl-glycyl-glycyl-glycine has several advantages for use in lab experiments, but it also has some limitations. Future studies are needed to further investigate the potential applications of Leucyl-glycyl-glycyl-glycine and to determine its safety and efficacy in humans.
合成方法
Leucyl-glycyl-glycyl-glycine can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to form the peptide bond between the amino acids. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the peptide bond. The enzymatic synthesis of Leucyl-glycyl-glycyl-glycine is preferred over chemical synthesis as it is more eco-friendly and produces a higher yield.
属性
CAS 编号 |
14857-78-4 |
|---|---|
产品名称 |
Leucyl-glycyl-glycyl-glycine |
分子式 |
C12H22N4O5 |
分子量 |
302.33 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N4O5/c1-7(2)3-8(13)12(21)16-5-10(18)14-4-9(17)15-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,17)(H,16,21)(H,19,20)/t8-/m0/s1 |
InChI 键 |
XWTNPSHCJMZAHQ-QMMMGPOBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
其他 CAS 编号 |
14857-78-4 |
序列 |
LGGG |
同义词 |
L-leucylglycylglycylglycine Leu-Gly-Gly-Gly leucyl-glycyl-glycyl-glycine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



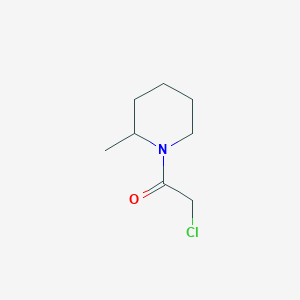
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
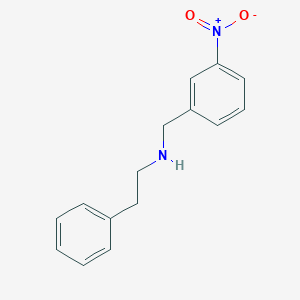
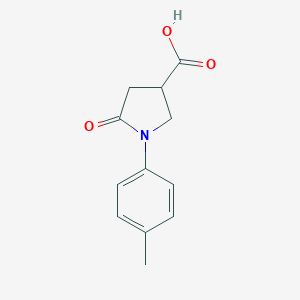
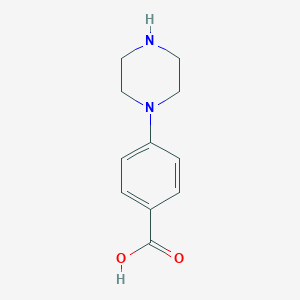
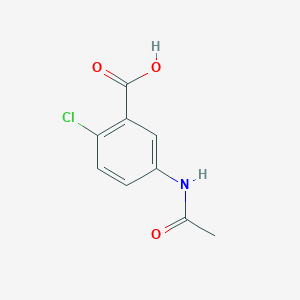
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
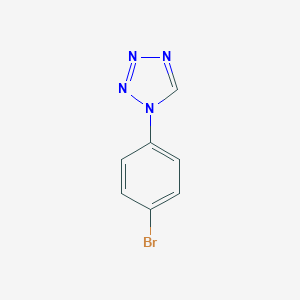
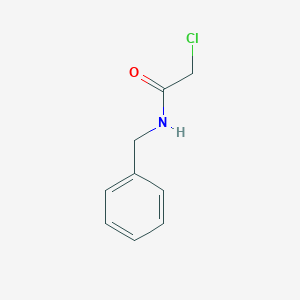
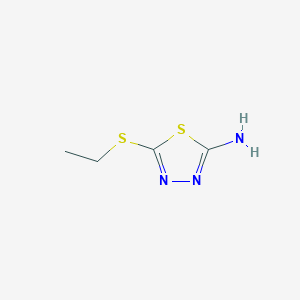
![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)